molecular formula C15H13BrN2OS B5214657 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide

3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide

Cat. No.: B5214657
M. Wt: 349.2 g/mol
InChI Key: XDLAVQOFGAMOJF-UHFFFAOYSA-N
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Description

3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a haloketone.

    Amination: The thiazole derivative is then reacted with an aniline derivative to introduce the amino group.

    Phenol Introduction:

Industrial production methods may involve optimization of these steps to increase yield and purity, such as using microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide involves its interaction with biological targets, leading to oxidative damage in fungal cells. The compound increases the production of reactive oxygen species (ROS) within the cells, causing DNA damage and ultimately cell death . This mechanism makes it an effective antifungal agent.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

Compared to these compounds, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide stands out due to its specific mechanism of inducing oxidative damage, making it a unique and potent antifungal agent.

Properties

IUPAC Name

3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLAVQOFGAMOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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